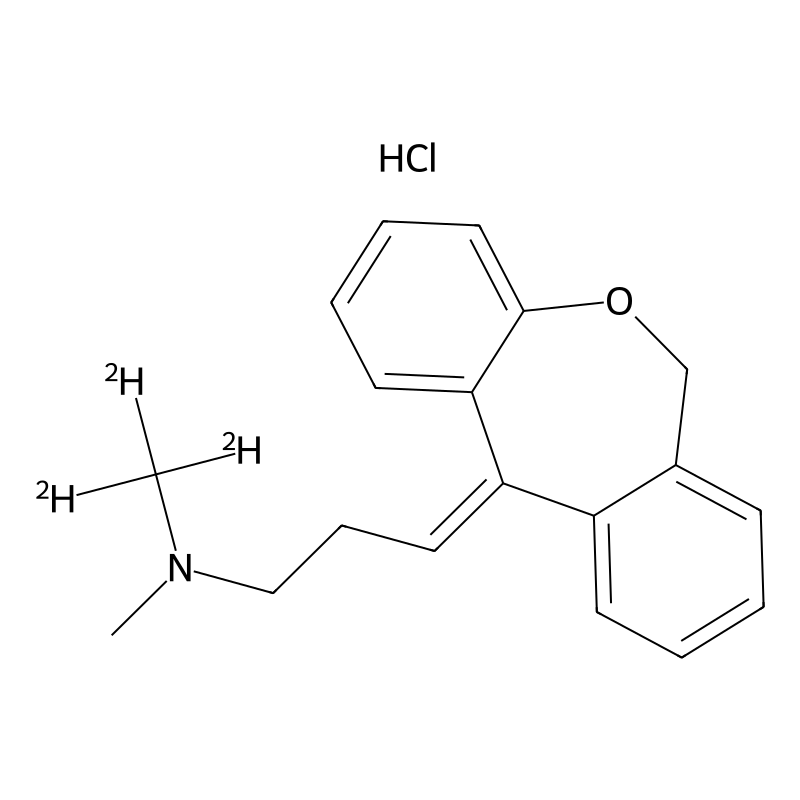

Doxepin-d3 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Doxepin Quantification

Doxepin-d3 Hydrochloride functions as an internal standard for quantifying doxepin, a tricyclic antidepressant [, ]. Doxepin is prescribed for conditions like sleep problems, anxiety disorders, and chronic hives.

Researchers employ Doxepin-d3 Hydrochloride in various analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) []. These techniques separate and measure the presence of different compounds in a sample. Doxepin-d3 Hydrochloride, with its slightly altered chemical structure containing three deuterium atoms (represented by d3), behaves very similarly to doxepin during the analysis [, ].

Doxepin-d3 Hydrochloride is a deuterated form of doxepin, a tricyclic antidepressant primarily used for treating depression and anxiety disorders. This compound is notable for its chemical structure, which includes a trideuteromethyl group, enhancing its stability and utility in research applications. The full chemical name is 11-(3-Trideuteromethyl-3-methylaminopropylidene)-6,11-dihydro-benz[b,e]oxepin hydrochloride, with a molecular formula of C₁₉H₁₈D₃NO·HCl and a molecular weight of 318.86 g/mol .

- N-Methylation: The nitrogen atom in the amine group can participate in N-methylation reactions.

- Hydrolysis: Under acidic or basic conditions, the hydrochloride salt can dissociate, affecting its solubility and reactivity.

- Oxidation: The presence of aromatic rings allows for electrophilic aromatic substitution reactions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic uses.

Doxepin-d3 Hydrochloride exhibits several biological activities:

- Antidepressant Effects: Like its non-deuterated counterpart, it functions primarily as a serotonin-norepinephrine reuptake inhibitor, enhancing neurotransmitter levels in the synaptic cleft.

- Anxiolytic Properties: It is effective in reducing anxiety symptoms, making it beneficial for patients with anxiety disorders.

- Sleep Aid: Doxepin-d3 is also used to manage insomnia due to its sedative properties .

The deuterated nature of this compound may influence its pharmacokinetics and dynamics, potentially leading to variations in efficacy and side effects compared to standard doxepin.

The synthesis of Doxepin-d3 Hydrochloride typically involves:

- Deuteration: Using deuterated reagents during the synthesis of doxepin to incorporate deuterium into the molecular structure.

- Formation of Hydrochloride Salt: Reacting the free base form of doxepin-d3 with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability.

The detailed synthetic routes often involve multi-step organic reactions that require careful control of conditions to ensure high yield and purity .

Doxepin-d3 Hydrochloride has several applications:

- Pharmaceutical Research: It serves as a reference standard in pharmacological studies and drug development.

- Clinical Trials: Used in studies investigating the effects of antidepressants on various neurological conditions.

- Analytical Chemistry: Employed as an internal standard in mass spectrometry due to its stable isotopic labeling .

Interaction studies involving Doxepin-d3 Hydrochloride focus on its pharmacological interactions with other drugs and biological systems:

- Drug Interactions: It may interact with other central nervous system depressants, potentially enhancing sedative effects.

- Metabolic Pathways: Investigations into how it is metabolized by cytochrome P450 enzymes can provide insights into drug-drug interactions and individual variability in response .

These studies are crucial for understanding the safety profile and therapeutic potential of Doxepin-d3.

Doxepin-d3 Hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Key Characteristics |

|---|---|---|---|

| Doxepin | Tricyclic Antidepressant | Depression, Anxiety | Non-deuterated form; widely used |

| Nortriptyline | Tricyclic Antidepressant | Depression | Less sedative; more noradrenergic |

| Amitriptyline | Tricyclic Antidepressant | Depression, Chronic Pain | More sedative; higher side effect profile |

| Clomipramine | Tricyclic Antidepressant | Obsessive-Compulsive Disorder | Strong serotonin reuptake inhibition |

Doxepin-d3 Hydrochloride's unique feature is its deuterated structure, which may enhance metabolic stability and reduce side effects compared to its analogs. This makes it particularly valuable for research purposes where isotopic labeling is beneficial .

Deuteration Strategies for Tricyclic Antidepressants

The development of deuterated tricyclic antidepressants represents a sophisticated approach to pharmaceutical optimization through isotopic modification [4]. Deuteration strategies for tricyclic antidepressants, including doxepin-d3 hydrochloride, primarily focus on selective replacement of hydrogen atoms with deuterium at metabolically vulnerable sites [15]. The most common approach involves site-selective deuteration at N-methyl positions, where metabolic N-dealkylation typically occurs [4] [15].

Hydrogen-deuterium exchange reactions constitute the fundamental methodology for tricyclic antidepressant deuteration [13]. These reactions can be accomplished through multiple pathways, including catalyzed isotope exchange using palladium, platinum, or rhodium catalysts in conjunction with deuterium gas or deuterium oxide [8] [30]. The isotopic labeling process requires careful consideration of reaction conditions to ensure selective incorporation while maintaining the pharmacological profile of the parent compound [15].

Recent advancements in deuteration technology have introduced electrochemical synthesis methods for deuterated pharmaceuticals [10]. These novel approaches utilize proton-conducting membranes with heavy water as the deuterium source, operating at ambient pressure and room temperature [10]. The electrochemical method offers significant advantages over traditional organic synthesis approaches, including reduced environmental impact and higher reaction performance with deuterium incorporation rates of 80-99% [10].

The kinetic isotope effect plays a crucial role in deuterated tricyclic antidepressant design [32]. Carbon-deuterium bonds exhibit approximately 6-10 fold greater stability compared to carbon-hydrogen bonds, resulting in reduced metabolic clearance and improved pharmacokinetic profiles [32] [15]. This isotopic substitution can lead to increased elimination half-life and enhanced bioavailability without significantly altering the chemical properties of the compound [15].

Key Synthetic Intermediates in Deuterated Doxepin Production

The synthesis of doxepin-d3 hydrochloride requires specific deuterated intermediates that serve as building blocks for the final compound [3] [17]. The primary intermediate in deuterated doxepin synthesis is 6,11-dihydrodibenzo[b,e]oxepin-11-one, which undergoes nucleophilic addition with deuterated N,N-dimethylaminopropyl reagents [1] [39].

Table 1: Key Synthetic Intermediates for Doxepin-d3 Hydrochloride

| Intermediate | Molecular Formula | Function | Deuteration Site |

|---|---|---|---|

| 6,11-dihydrodibenzo[b,e]oxepin-11-one | C14H10O2 | Core tricyclic framework | None |

| N-methyl-d3 dimethylamine | C3H6D3N | N-methylation source | Methyl groups |

| 3-chloropropylamine-d3 | C3H6D3ClN | Side chain precursor | Methyl groups |

| Deuterated methylating agents | Variable | Methylation reactions | Methyl carbons |

The synthesis pathway typically begins with the formation of the dibenzoxepin core structure through Friedel-Crafts acylation followed by intramolecular cyclization [41]. The ketone intermediate 6,11-dihydrodibenzo[b,e]oxepin-11-one serves as the electrophilic center for subsequent nucleophilic addition reactions [39] [1].

Deuterated methylamine and dimethylamine represent critical synthetic intermediates for deuterated pharmaceutical production [14]. These compounds can be synthesized through novel methodologies employing Boc-benzylamine as starting material with TsOCD3 as the deuterated methylation reagent [14]. The synthetic route involves protection-deprotection strategies that preserve deuterium incorporation while enabling efficient purification and characterization [14].

Advanced synthetic approaches utilize cascade assembly strategies for deuteration degree control [21]. These methods employ methylamine-water systems as methyl precursors, enabling the synthesis of compounds with varying degrees of deuterium incorporation ranging from 0 to 3 deuterium atoms [21]. The photocatalytic methodology provides precise control over isotopic purity and deuteration patterns [21].

The Grignard reaction pathway represents an alternative approach for deuterated doxepin synthesis [20]. This method involves the formation of organomagnesium intermediates under anhydrous conditions, followed by nucleophilic addition to the dibenzoxepin ketone [20]. The reaction requires careful control of temperature and atmospheric conditions to prevent deuterium exchange with protic solvents [20].

Purification and Characterization of Isotopologs

The purification and characterization of deuterated compound isotopologs requires specialized analytical techniques capable of distinguishing between isotopomers and isotopologues [23] [24]. Multi-nuclear nuclear magnetic resonance spectroscopy represents the primary characterization method for deuterated compounds, utilizing 1H, 2H, 13C, and 31P nuclei to confirm purity and calculate deuteration levels at different molecular sites [23] [24].

Table 2: Analytical Methods for Isotopolog Characterization

| Method | Detection Capability | Deuteration Level Assessment | Isotopic Purity Range |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Qualitative deuteration | Site-specific analysis | 90-99% |

| 2H Nuclear Magnetic Resonance | Direct deuterium detection | Quantitative assessment | 95-99.5% |

| High-Resolution Mass Spectrometry | Isotopologue distribution | Molecular composition | 98-99.9% |

| Liquid Chromatography-Mass Spectrometry | Separation and identification | Dynamic range analysis | 95-99% |

High-resolution mass spectrometry provides essential capabilities for isotopic purity determination in deuterated pharmaceuticals [52]. Electrospray ionization with high-resolution mass spectrometry enables rapid characterization of isotopic purity based on the assignment and distinction of hydrogen-deuterium isotopolog ions [52]. This methodology offers exceptional sensitivity with sample consumption below nanogram levels and deuterated solvent-free analysis [52].

Molecular rotational resonance spectroscopy has emerged as a highly sensitive technique for distinguishing isotopomers and isotopologues based on their unique moments of inertia [51]. This analytical approach provides library-free species identification with exceptional spectral resolution, enabling direct analysis of complex mixtures and identification of low-level isotopic impurities down to 0.3% relative abundance [51].

Chromatographic purification methods for deuterated compounds typically employ gel permeation chromatography, high-performance liquid chromatography, and flash chromatography [24]. These techniques must be optimized to prevent hydrogen-deuterium exchange during the purification process [24]. The use of deuterated solvents and controlled atmospheric conditions becomes essential to maintain isotopic integrity [24].

Liquid chromatography-mass spectrometry methods have been developed specifically for determination of isotopologue impurities in deuterated drugs [54]. These robust analytical approaches utilize nominal mass instruments suitable for quality control laboratories, demonstrating excellent reproducibility and facilitating successful transfer from development to commercial production environments [54].

Table 3: Isotopic Purity Specifications for Pharmaceutical Applications

| Parameter | Specification | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Deuterium Content | ≥98% incorporation | 2H Nuclear Magnetic Resonance | Individual site analysis |

| Isotopologue Distribution | Target compound ≥95% | High-Resolution Mass Spectrometry | Molecular ion analysis |

| Hydrogen Exchange | <2% back-exchange | 1H Nuclear Magnetic Resonance | Integration comparison |

| Chemical Purity | ≥99% | Liquid Chromatography | Area normalization |

Stability Considerations in Deuterium-Labeled Compound Synthesis

The stability of deuterium-labeled compounds during synthesis represents a critical factor affecting the success of isotopic labeling methodologies [29] [33]. Primary isotope effects occur when the breaking of the carbon-deuterium bond becomes the rate-limiting step in metabolic transformations, resulting in significantly slower reaction rates compared to the corresponding hydrogen analogs [33].

Deuterium kinetic isotope effects provide enhanced metabolic stability for deuterated pharmaceuticals [30] [32]. The carbon-deuterium bond exhibits reduced electronic polarizability and decreased hyperconjugative stabilization compared to carbon-hydrogen bonds, resulting in altered physicochemical properties that contribute to improved stability [32]. These modifications can lead to reduced hydrophobicity and altered acid-base equilibrium constants without significantly affecting the overall molecular structure [30].

Storage and handling conditions for deuterated compounds require specific protocols to prevent isotopic exchange [29]. Temperature control becomes essential, as elevated temperatures can promote hydrogen-deuterium exchange reactions that compromise isotopic purity [29]. Atmospheric moisture must be rigorously excluded during synthesis and storage to prevent exchange with water vapor [29].

The use of deuterated solvents throughout synthetic procedures helps maintain isotopic integrity [13]. Protic solvents can facilitate unwanted hydrogen-deuterium exchange, necessitating the use of deuterated alternatives or aprotic solvent systems [13]. Reaction monitoring through real-time analytical methods enables optimization of reaction conditions to minimize isotopic scrambling [13].

Table 4: Stability Parameters for Deuterated Compound Synthesis

| Factor | Impact | Mitigation Strategy | Monitoring Method |

|---|---|---|---|

| Temperature | Exchange acceleration | <25°C storage | Thermal analysis |

| Moisture | Isotopic dilution | Anhydrous conditions | Karl Fischer titration |

| pH | Catalyzed exchange | Neutral conditions | pH monitoring |

| Reaction Time | Progressive exchange | Optimized kinetics | Time-course analysis |

Metabolic switching and metabolic shunting represent important considerations in deuterated compound stability [15]. Deuteration at one metabolic site may redirect biotransformation to alternative pathways, potentially increasing metabolism at other undeuterated positions [15]. This phenomenon requires comprehensive metabolic profiling to ensure that deuterium substitution achieves the desired pharmacokinetic improvements without generating unexpected metabolic products [15].

The enthalpy-entropy compensation effect in deuterated systems influences protein stability and molecular interactions [31]. Substitution of heavy water for normal water leads to increased transition temperatures and decreased enthalpy of molecular unfolding, with stability effects largely compensated by entropic changes [31]. These thermodynamic considerations become important for understanding the behavior of deuterated pharmaceuticals in biological systems [31].

Doxepin-d3 Hydrochloride serves as a highly effective internal standard in mass spectrometric quantification methods due to its deuterium labeling, which provides nearly identical physicochemical properties to the native doxepin while offering distinct mass spectral characteristics [1] [2]. The compound demonstrates exceptional utility in both gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry applications for accurate quantification of doxepin and its metabolites in biological matrices.

The deuterated analog exhibits a molecular weight of 318.86 Da, representing a 3 Da mass shift from the parent compound due to the replacement of three hydrogen atoms with deuterium in the N-methyl group [3] [4]. This isotopic substitution ensures minimal matrix effects while maintaining chromatographic behavior nearly identical to the analyte of interest. Mass spectrometric detection typically employs electrospray ionization in positive mode, with the protonated molecular ion [M+H]+ observed at m/z 283.2 [2] [5].

| Mass Spectrometric Parameters for Doxepin-d3 |

|---|

| Precursor Ion (m/z): 283.2 |

| Primary Product Ion (m/z): 107.0 |

| Secondary Product Ion (m/z): 235.1 |

| Collision Energy: 24-30 eV |

| Declustering Potential: 30-106 V |

Gas Chromatography-Mass Spectrometry Quantification Protocols

Gas chromatography-mass spectrometry protocols utilizing doxepin-d3 as an internal standard have demonstrated exceptional sensitivity and specificity for determining therapeutic and toxic concentrations of doxepin in biological samples [6] [7]. The deuterated internal standard compensates effectively for extraction losses and matrix effects inherent in complex biological matrices such as plasma, serum, and postmortem tissues.

Sample preparation typically involves liquid-liquid extraction or solid-phase extraction procedures, with doxepin-d3 added at the initial extraction step to ensure compensation for any analytical losses throughout the procedure [8] [9]. Gas chromatographic separation is commonly achieved using capillary columns with stationary phases such as 5% phenyl-methylsiloxane, operated under temperature-programmed conditions ranging from 150°C to 300°C [6].

Detection is performed using electron impact ionization mass spectrometry, with selected ion monitoring of characteristic fragment ions. The most abundant fragment ion for doxepin occurs at m/z 58, corresponding to the dimethylamino cation, while doxepin-d3 produces the corresponding deuterated fragment at m/z 61 [10] [8]. This 3 Da mass difference provides unambiguous differentiation between the analyte and internal standard, ensuring accurate quantification even in complex matrices.

Analytical validation parameters demonstrate excellent linearity across therapeutic concentration ranges, with correlation coefficients typically exceeding 0.998. Lower limits of quantification ranging from 0.25 to 20 ng/mg have been achieved in various biological matrices, with precision and accuracy values consistently meeting regulatory guidelines for bioanalytical methods [10] [8].

Liquid Chromatography-Tandem Mass Spectrometry Method Development for Trace Analysis

Liquid chromatography-tandem mass spectrometry methods incorporating doxepin-d3 as an internal standard represent the current state-of-the-art for trace analysis of doxepin in biological samples [11] [12]. These methods offer superior sensitivity, selectivity, and throughput compared to traditional gas chromatographic approaches, making them particularly suitable for pharmacokinetic studies and therapeutic drug monitoring applications.

Method development typically employs reversed-phase liquid chromatography with C8 or C18 stationary phases, utilizing gradient elution with aqueous buffers and organic modifiers such as acetonitrile or methanol [11] [13]. Mobile phase optimization focuses on achieving adequate retention and peak shape for both geometric isomers of doxepin while maintaining reasonable analysis times typically ranging from 2.9 to 5.0 minutes [14].

Tandem mass spectrometry detection employs multiple reaction monitoring modes, with the most common transitions being m/z 280.1 → 107.0 for doxepin and m/z 283.2 → 107.0 for doxepin-d3 [11] [15]. The highly stable tropylium ion at m/z 107 provides excellent sensitivity and specificity, as this fragment is characteristic of the dibenzoxepin ring system common to both the analyte and deuterated internal standard.

Sample preparation protocols typically involve protein precipitation or solid-phase extraction procedures, with doxepin-d3 concentrations ranging from 200 to 1000 ng/mL depending on the expected analyte concentrations [2] [9]. Matrix effects are effectively minimized through the use of the deuterated internal standard, with normalized matrix factors typically falling within 85-115% across different biological matrices [16].

Analytical performance characteristics demonstrate exceptional sensitivity, with lower limits of quantification as low as 15.0 pg/mL for doxepin and 5.0 pg/mL for nordoxepin achieved in human plasma [13]. Precision and accuracy values consistently meet regulatory guidelines, with intra-batch and inter-batch precision typically below 15% coefficient of variation across the calibration range [11] [13].

Chromatographic Separation Challenges

Cis/Trans Isomer Resolution Techniques

The resolution of doxepin geometric isomers presents a significant analytical challenge due to the structural similarity between the cis (Z) and trans (E) forms, which exist in an approximate 15:85 ratio in pharmaceutical formulations [17] [18]. Effective separation of these isomers is critical for accurate quantification, as the two forms exhibit different pharmacological activities and may have distinct pharmacokinetic profiles [19].

High-performance liquid chromatography represents the most widely employed technique for isomer separation, with several column chemistries demonstrating effectiveness for this application [20] [21]. Normal-phase chromatography using silica-based stationary phases has historically been the method of choice, utilizing mobile phases composed of acetonitrile-chloroform-diethylamine mixtures in ratios such as 750:250:0.2 [21]. These conditions typically provide baseline resolution of the geometric isomers within 15-25 minutes.

Reversed-phase chromatography has gained increasing acceptance for isomer separation, offering improved reproducibility and compatibility with mass spectrometric detection [20] [22]. C8-bonded phases have demonstrated particular effectiveness, with recent studies showing that superficially porous particles provide superior resolution compared to traditional fully porous materials [20]. The Kinetex C8 2.6 μm column has achieved resolution values exceeding 4.0 between the E and Z isomers while reducing analysis time to approximately 9 minutes [20].

| Chromatographic Performance Comparison |

|---|

| Luna C8(2) 5μm: Resolution 2.78, Analysis time 18.0 min |

| Kinetex C8 5μm: Resolution 3.78, Analysis time 18.0 min |

| Kinetex C8 2.6μm: Resolution 4.12, Analysis time 9.0 min |

Temperature control represents a critical parameter for maintaining consistent isomer separation, with column temperatures typically maintained between 25-50°C [20] [22]. Higher temperatures generally improve peak shape and reduce analysis time but may compromise resolution between closely eluting isomers. Flow rate optimization is equally important, with rates typically ranging from 1.0 to 1.5 mL/min depending on column dimensions and particle size [20].

The development of ultra-high-performance liquid chromatography methods has enabled even more efficient isomer separations, with sub-2 μm particles providing enhanced resolution and reduced analysis times [23]. These methods are particularly valuable for high-throughput applications such as therapeutic drug monitoring and pharmacokinetic studies where rapid sample turnaround is essential.

Mobile Phase Optimization Strategies

Mobile phase optimization for doxepin isomer separation requires careful consideration of pH, ionic strength, and organic modifier composition to achieve adequate resolution while maintaining acceptable peak shape and analysis time [12] [24]. The basic nature of doxepin necessitates the use of buffered mobile phases or the addition of competing bases to minimize peak tailing and improve chromatographic performance.

Reversed-phase separations typically employ aqueous buffers with pH values ranging from 2.5 to 7.0, with phosphate and formate buffers being most commonly utilized [22] [13]. Lower pH values generally improve peak shape by suppressing ionization of the basic nitrogen, but may compromise column stability over extended use. The addition of small amounts of trifluoroacetic acid or formic acid can enhance peak shape and improve mass spectrometric sensitivity [12].

Organic modifier selection significantly influences both retention and selectivity for isomer separation. Acetonitrile is most commonly employed due to its compatibility with mass spectrometric detection and ability to provide adequate selectivity [12]. Methanol may offer alternative selectivity but typically provides inferior peak shape for basic compounds. The ratio of aqueous to organic phases requires optimization for each specific column and application, with gradients typically ranging from 20% to 80% organic modifier [22].

The incorporation of ion-pairing reagents or competing bases can dramatically improve chromatographic performance for doxepin analysis [17]. Triethylamine, diethylamine, and ammonia have all been successfully employed as mobile phase additives to improve peak shape and reduce tailing [21] [25]. Concentrations typically range from 0.01% to 0.2% (v/v), with higher concentrations potentially causing suppression of mass spectrometric signal.

Temperature and flow rate optimization represent additional critical parameters for method development. Elevated column temperatures generally improve mass transfer kinetics and reduce analysis time, but may compromise resolution for closely eluting isomers [26]. Flow rate optimization must balance resolution requirements against analysis time constraints, with modern superficially porous particles enabling higher flow rates while maintaining efficiency [20].